molecular formula C13H13N3O3S2 B2687171 (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865182-41-8

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2687171
CAS No.: 865182-41-8
M. Wt: 323.39
InChI Key: GZRLUDRHPBEBOS-SQFISAMPSA-N
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Description

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide, widely known as the Betaine/GABA Transporter-1 (BGT-1) inhibitor SFI-26, is a valuable pharmacological tool for elucidating the role of GABA transport and osmoregulation in the central nervous system. This compound acts as a potent and selective inhibitor of BGT-1, a transporter responsible for the clearance of the inhibitory neurotransmitter GABA and the organic osmolyte betaine (Zhou et al., J. Neurosci. 2006) . By blocking BGT-1, SFI-26 enhances synaptic and extrasynaptic GABA levels, providing a mechanism to probe tonic inhibition mediated by extrasynaptic GABA A receptors (Voss et al., Sci. Rep. 2021) . Its primary research applications include the study of epileptogenesis, neuroprotection, and cellular stress responses, particularly under hyperosmotic conditions where BGT-1 expression is upregulated. The selective action of this inhibitor makes it critical for distinguishing the physiological and pathophysiological contributions of BGT-1 from those of other GABA transporters (GAT-1, GAT-2, GAT-3) in in vitro and ex vivo model systems.

Properties

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c1-3-7-16-10-6-5-9(21(14,18)19)8-11(10)20-13(16)15-12(17)4-2/h1,5-6,8H,4,7H2,2H3,(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRLUDRHPBEBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and carboxylic acids.

    Introduction of the prop-2-yn-1-yl group: This step often involves alkylation reactions using propargyl bromide.

    Final coupling: The final step involves coupling the intermediate with propionamide under suitable conditions to form the desired product.

Chemical Reactions Analysis

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using reagents like sodium azide.

    Addition: The alkyne group in the compound can participate in addition reactions, such as hydroboration-oxidation to form alcohols.

Scientific Research Applications

Medicinal Chemistry

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide has garnered attention for its potential as an anticancer agent . Research indicates that it may inhibit specific enzymes and pathways involved in cancer cell proliferation. The compound's mechanism of action likely involves binding to active sites of enzymes, disrupting critical biological pathways essential for cellular function.

Biological Studies

The compound is utilized in studies related to:

  • Enzyme inhibition : It has shown promise in inhibiting enzymes that play roles in various metabolic processes.
  • Antimicrobial activity : Preliminary studies suggest potential antibacterial and antifungal properties, indicating its applicability in developing new antimicrobial agents.

Materials Science

Research into this compound also explores its potential use in creating new materials with unique electronic properties, making it valuable in materials science applications.

Industrial Applications

This compound can serve as an intermediate in synthesizing other complex organic molecules, showcasing its versatility in chemical manufacturing processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to (Z)-N-(3-(prop-2-yin-l-y)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide:

  • Antimicrobial Studies : Research demonstrated that derivatives containing a sulfamoyl group exhibited significant antibacterial activity against Gram-positive bacteria.
  • Cancer Research : Compounds with similar structures have been shown to inhibit tumor cell proliferation in vitro, indicating that this compound may also possess anticancer properties worthy of further exploration.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Substituents at Position 6
  • Target Compound : 6-sulfamoyl (-SO2NH2) group.
  • Analog 1: (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide () has a methylsulfonyl (-SO2CH3) group at position 4. Impact: Sulfamoyl’s -NH2 provides hydrogen-bond donor/acceptor capacity, enhancing target binding compared to methylsulfonyl’s electron-withdrawing but non-polar properties. This difference may affect solubility and bioavailability .
Substituents at Position 3
  • Target Compound : Prop-2-yn-1-yl (propargyl) group.
  • Analog 2: Compound I5 () features a 3-(3-dipropylamine)-propyl chain.

Functional Group Analysis

Amide Modifications
  • Target Compound : Propionamide with (Z)-stereochemistry.
  • Analog 3 : Compounds 6a-m () are N-phenylacetamides with triazole rings.
    • Impact : The target’s propionamide may exhibit greater conformational flexibility than the rigid triazole-acetamide derivatives. The (Z)-configuration could sterically hinder rotation, influencing binding specificity .
Sulfur-Containing Groups
  • Target Compound : Sulfamoyl at position 5.
  • Analog 4: describes 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propanamides. Impact: The sulfamoyl group’s hydrogen-bonding capacity contrasts with the sulfanyl (-S-) group’s nucleophilic reactivity, suggesting divergent biological targets (e.g., enzyme inhibition vs. redox modulation) .
NMR and IR Profiles
  • Target Compound : Expected peaks for -SO2NH2 (IR: ~1300–1250 cm⁻¹ for S=O; NMR: δ ~7–8 ppm for aromatic protons adjacent to sulfamoyl).
  • Analog 5 : Compound 6b () shows 13C NMR peaks at δ 165.0 ppm (C=O), comparable to the target’s propionamide carbonyl. However, nitro groups in 6b cause downfield shifts (e.g., δ 8.61 ppm for Ar–H) absent in the sulfamoyl-containing target .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Position 6 Group Position 3 Group Key Functional Groups Potential Applications
Target Compound Sulfamoyl (-SO2NH2) Prop-2-yn-1-yl Propionamide (Z-config) Enzyme inhibition, Drug design
(Z)-N-(3-allyl-6-(methylsulfonyl)... Methylsulfonyl (-SO2CH3) Allyl Phenylthio-propanamide Antimicrobial agents
I5 () N/A 3-(3-dipropylamine)-propyl Benzofuroquinolinium Fluorescent probes
6b () N/A (triazole core) Naphthalen-1-yloxy Nitrophenyl-acetamide Antibacterial/antifungal

Table 2: Spectroscopic Signatures

Compound IR (C=O stretch, cm⁻¹) 1H NMR (Key Peaks, δ ppm)
Target Compound ~1670–1680 5.3–5.5 (-OCH2/-NCH2), 10.7 (-NH)
6b () 1682 8.61 (Ar–H near NO2), 10.79 (-NH)
I5 () N/A 3.4 (CH2), 13.0 (NH-triazole)

Biological Activity

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide is a complex organic compound notable for its unique structural features, including a benzo[d]thiazole core, a sulfamoyl group, and a propargyl substituent. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H12N4O3SC_{18}H_{12}N_{4}O_{3}S, with a molecular weight of approximately 428.51 g/mol. The presence of the sulfamoyl group enhances its solubility and potential interactions with biological targets, while the thiazole ring contributes to its aromatic properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, potentially inhibiting the growth of specific pathogens.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, disrupting critical biological pathways involved in cell division and growth. This mechanism is particularly relevant in cancer research, where enzyme inhibitors are sought after for therapeutic development.

The mechanism of action involves the interaction of this compound with specific molecular targets. It is hypothesized that the compound binds to the active sites of enzymes, leading to inhibition and subsequent disruption of metabolic processes essential for cellular function.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzo[d]thiazole Core : This can be achieved through cyclization reactions involving 2-aminothiophenol and appropriate carboxylic acids.
  • Introduction of Prop-2-yn-1-yl Group : Alkylation reactions using propargyl bromide are employed to introduce this substituent.
  • Final Coupling : The final step involves coupling the intermediate with propionamide under suitable conditions to yield the desired product.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique attributes of (Z)-N-(3-(prop-2-yn-1-y)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide:

Compound NameStructural FeaturesUnique Properties
5,6-Dimethyl-3-(prop-2-yn-1-y)benzo[d]thiazol-2(3H)-imine hydrobromideBenzo[d]thiazole core with propynyl groupSimilar activity profile but different substitution pattern
N-(4-bromophenyl)-4-chloro-N-(morpholine)benzamideSulfonamide derivativePotent inhibitor of h-NTPDase1
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamideMorpholine substituentSelective inhibition against h-NTPDase2

These compounds illustrate the diversity within sulfamoyl-benzamide derivatives while showcasing how specific functional groups can influence biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Studies : A study demonstrated that derivatives containing a sulfamoyl group exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential for further development as antimicrobial agents.
  • Cancer Research : Compounds with similar structures have been shown to inhibit tumor cell proliferation in vitro, indicating that (Z)-N-(3-(prop-2-yin-l-y)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide may also have anticancer properties worthy of exploration.

Q & A

What are the key challenges in synthesizing (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide, and how can reaction yields be optimized?

Level: Basic
Answer:
Synthesis challenges include controlling stereochemistry (Z-configuration) and managing reactive groups like sulfamoyl and propynyl. Yields vary significantly (e.g., 27% in pan-Ras inhibitors vs. 63% in STING agonists ). Optimization strategies:

  • Solvent selection: Polar aprotic solvents (e.g., DMSO) stabilize intermediates during cyclization .
  • Purification: Use silica gel chromatography or recrystallization to isolate stereoisomers.
  • Catalysts: Transition-metal catalysts (e.g., Pd for Sonogashira coupling) improve propynyl incorporation .

What advanced analytical techniques are recommended for characterizing the stereochemistry and purity of this compound?

Level: Basic
Answer:

  • NMR spectroscopy: ¹H/¹³C NMR in DMSO-d₆ resolves Z/E isomerism via chemical shifts (e.g., imine protons at δ 8–9 ppm) .
  • HRMS: Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <2 ppm error) .
  • HPLC-PDA: Detects impurities (<1%) using C18 columns with acetonitrile/water gradients .

How can researchers design experiments to evaluate the biological activity of this compound, and what controls are essential?

Level: Advanced
Answer:

  • Assay design:
    • Target engagement: Use surface plasmon resonance (SPR) or thermal shift assays to measure binding to targets like HSP70 or STING .
    • Cellular assays: Test cytotoxicity (MTT assay) and mechanism (e.g., apoptosis via flow cytometry) .
  • Controls:
    • Negative controls: Solvent-only (DMSO) and scrambled stereoisomers.
    • Positive controls: Reference inhibitors (e.g., YM-01 for HSP70 ).

How do structural modifications (e.g., sulfamoyl vs. carbamoyl groups) impact bioactivity and solubility?

Level: Advanced
Answer:

  • Sulfamoyl groups: Enhance water solubility via hydrogen bonding but may reduce membrane permeability. Compare with carbamoyl analogs (e.g., 6-carbamoyl derivatives in STING agonists ).
  • Propynyl substituents: Increase lipophilicity, improving blood-brain barrier penetration in neurological studies .
  • Methodology: Perform logP measurements (shake-flask method) and parallel artificial membrane permeability assays (PAMPA) .

How should researchers address discrepancies in reported synthetic yields or bioactivity data across studies?

Level: Advanced
Answer:

  • Reproducibility checks:
    • Validate reaction conditions (temperature, solvent purity, inert atmosphere) .
    • Standardize bioassay protocols (cell lines, passage numbers, incubation times) .
  • Data analysis:
    • Use statistical tools (e.g., ANOVA) to compare replicates.
    • Cross-reference with crystallographic data (if available) to confirm stereochemistry .

What are the best practices for storing this compound to ensure long-term stability?

Level: Basic
Answer:

  • Storage: Aliquot in amber vials under argon at -20°C to prevent oxidation and hydrolysis .
  • Stability monitoring: Perform quarterly HPLC analysis to detect degradation (e.g., sulfamoyl group hydrolysis) .

How can computational methods aid in predicting the compound’s mechanism of action or off-target effects?

Level: Advanced
Answer:

  • Docking studies: Use AutoDock Vina to model interactions with targets like STING or HSP70 .
  • QSAR models: Train on benzo[d]thiazol derivatives to predict ADMET properties (e.g., CYP450 inhibition) .
  • Off-target screening: Employ similarity-based tools (SwissTargetPrediction) to identify kinase or GPCR interactions .

What methodologies are suitable for determining the acid dissociation constant (pKa) of this compound?

Level: Advanced
Answer:

  • Potentiometric titration: Use a pH-stat system with 0.1 M HCl/KOH in 30% methanol/water to measure sulfamoyl group pKa (~2.5–3.5) .
  • UV-Vis spectroscopy: Monitor absorbance shifts at λmax (e.g., 270 nm) across pH gradients .

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